3,5-Dibenzyloxybenzyl Bromide
Overview
Description
3,5-Dibenzyloxybenzyl Bromide is a useful research compound. Its molecular formula is C21H19BrO2 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Properties and Synthesis
- Structural Analysis and Synthesis for Dendritic Materials : 3,5-Dimethoxybenzyl bromide, a related compound to 3,5-Dibenzyloxybenzyl Bromide, has been studied for its structural properties and potential use as a building block in the synthesis of dendritic materials (Pan et al., 2005).
Polymer Science
- Convergent Approach to Dendritic Macromolecules : The compound has applications in the development of topological macromolecules based on dendritic fragments. These applications are significant in the creation of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
Photoresponsive Materials
- Photoresponsive Behavior in Novel Dyes : Another derivative, 3,5-Didodecylbenzyl bromide, was used to synthesize a new azo-modified perylene bisimide dye. The study of this dye under UV irradiation reveals insights into photoresponsive behaviors, which are crucial in the development of materials that respond to light stimuli (Xin, 2013).
Biochemical Research
- Protein Research and Modification : In biochemical research, derivatives of benzyl bromide, similar to this compound, have been used to study proteins. These compounds can modify specific amino acids like tryptophan, helping in the understanding of protein structure and function (Horton, Kelly, & Koshland, 1965).
Molecular Chemistry
- Chemical Reactions and Molecular Interactions : The reactions of compounds like this compound have been explored in various molecular chemistry contexts. For instance, studies on benzyl chloride's reaction with sodium sulfide in phase transfer catalytic systems have implications for understanding the properties and reactivities of similar compounds (Ido et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic halides, such as this compound, are particularly reactive . The carbon atom attached to the aromatic ring, known as the benzylic position, is the site of this reactivity .
Mode of Action
3,5-Dibenzyloxybenzyl Bromide, being a benzylic halide, can undergo typical reactions of alkyl halides . The bromine atom in the compound can be replaced by nucleophiles in a nucleophilic substitution reaction . This reactivity at the benzylic position allows the compound to be used frequently in multistep syntheses .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYJGAUAQXYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375482 | |
Record name | 3,5-Dibenzyloxybenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-32-6 | |
Record name | 3,5-Dibenzyloxybenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(benzyloxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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